4-Bromo-2-nitro-6-(trifluoromethyl)phenol 4-Bromo-2-nitro-6-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 2089255-50-3
VCID: VC6791245
InChI: InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H
SMILES: C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286.004

4-Bromo-2-nitro-6-(trifluoromethyl)phenol

CAS No.: 2089255-50-3

Cat. No.: VC6791245

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286.004

* For research use only. Not for human or veterinary use.

4-Bromo-2-nitro-6-(trifluoromethyl)phenol - 2089255-50-3

Specification

CAS No. 2089255-50-3
Molecular Formula C7H3BrF3NO3
Molecular Weight 286.004
IUPAC Name 4-bromo-2-nitro-6-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H3BrF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H
Standard InChI Key AYVFNKSPGZOIPA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Br

Introduction

4-Bromo-2-nitro-6-(trifluoromethyl)phenol is a complex organic compound characterized by its molecular formula, C7H3BrF3NO3, and molecular weight of 286.00 g/mol . This compound features a phenolic ring with a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 6-position. The presence of these functional groups contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol involves complex organic chemistry techniques, often requiring multiple steps to achieve the desired substitution pattern on the phenolic ring. This compound can serve as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry, due to its reactive functional groups.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
2-Bromo-6-nitro-4-trifluoromethylphenolBromine and nitro groupsEnhanced stability in biological systems
4-Fluoro-2-nitroanilineFluoro and nitro substituentsPotential anti-cancer properties
4-Bromo-2-(trifluoromethyl)phenolBromine and trifluoromethyl groupsHigh density and boiling point

These compounds highlight the versatility of halogenated phenolic structures in various chemical contexts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator